molecular formula C28H56O2 B1593861 Decyl stearate CAS No. 32509-55-0

Decyl stearate

Cat. No. B1593861
CAS RN: 32509-55-0
M. Wt: 424.7 g/mol
InChI Key: KBODESQIOVVMAI-UHFFFAOYSA-N
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Description

Decyl stearate is a chemical compound with the molecular formula C28H56O2 . It is a type of chemical entity and a subclass of chemical compounds . The chemical formula of Decyl stearate is C28H56O2 and its canonical SMILES is CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC .


Synthesis Analysis

The synthesis of Decyl stearate and similar esters often involves the process of esterification . This process typically uses different kinds of alcohols and stearic acid as reactants in a self-designed reactor . The reaction process of all five esters was analyzed by the integral method, and the activation energy, pre-exponential factor, and kinetic model were obtained for the five esters .


Molecular Structure Analysis

The molecular structure of Decyl stearate is represented by the formula C28H56O2 . The structure of esters like Decyl stearate is commonly expressed as H−(O−CH2)n−O−S(=O)2−O−Na+ .


Chemical Reactions Analysis

Esters like Decyl stearate typically undergo reactions such as hydrolysis . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst .


Physical And Chemical Properties Analysis

Decyl stearate has a molecular weight of 424.428±0 dalton . The esters produced showed to possess relatively high enthalpies of fusion above 190 J/g and thermal stability over three repeated cycles . The melting points measured ranged between 20 °C and 50 °C, therefore proving to be interesting candidates for low-medium temperature applications such as heating and cooling in buildings .

Scientific Research Applications

Polymer Properties

Decyl stearate and related compounds have been investigated for their impact on the properties of polymers. A study by (Bohdanecký & Netopilík, 1995) reviewed intrinsic viscosity data for poly(decyl acrylate) and similar polymers, analyzing their unusual values of the Mark-Houwink-Kuhn-Sakurada exponent under certain conditions. This research is significant for understanding polymer behavior, especially in solvents and under theta conditions.

Compatibility in Pharmaceutical Formulations

In pharmaceutical formulations, the compatibility and stability of active ingredients with excipients like decyl stearate derivatives are crucial. A study by (Chaves et al., 2013) focused on the drug-excipient compatibility of diethylcarbamazine citrate with various excipients, including magnesium stearate, demonstrating the importance of selecting appropriate excipients for drug stability.

Drug Release Mechanisms

The role of stearate compounds in drug release is a significant area of research. A study by (Sun et al., 2018) investigated how butyl stearate affected the drug release period of isoperidone-loaded microspheres, providing insights into controlled drug release technologies.

Lipotoxicity in Liver Cells

The impact of fatty acids like stearate on liver cells is another research focus. (Mantzaris et al., 2011) studied how stearate induced lipotoxicity in liver cells, exploring the mechanisms behind fatty acid-induced cellular damage.

Cosmetic Applications

In the cosmetics industry, the safety and efficacy of stearate compounds are essential. Studies by (Lanigan, 2001) and (Andersen, 2005) have assessed the safety of Octyldodecyl Stearoyl Stearate in cosmetic formulations, contributing to the understanding of its use as a skin-conditioning agent.

Catalytic Decomposition

The role of stearates in catalytic processes is also a subject of research. (Bal'kov & Skibida, 1969) studied the influence of oxidation products on the catalytic decomposition of n-decyl hydroperoxide by copper stearate, highlighting the importance of understanding catalytic mechanisms in chemical processes.

Bioactivity of Stearates

The bioactivity of stearates and their derivatives is another key research area. A study by (Raga et al., 2011) found that certain stearates exhibited analgesic and anti-inflammatory activities, indicating potential therapeutic applications.

Safety And Hazards

Sigma-Aldrich sells Decyl stearate as-is and makes no representation or warranty whatsoever with respect to this product . It is the responsibility of the buyer to confirm the product identity and/or purity .

properties

IUPAC Name

decyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBODESQIOVVMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067691
Record name Decyl stearate
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl stearate

CAS RN

32509-55-0, 55194-65-5
Record name Decyl stearate
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Record name Decyl stearate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1-methylnonyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, decyl ester
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Record name Decyl stearate
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Record name Decyl stearate
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Record name DECYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
D Chin, E Gastlich, B Davidow - Journal of Chromatography A, 1972 - Elsevier
… The procedure, in which decyl stearate is used as an internal standard, offers sensitivity, linearity, specificity and can be completed in 30 min. ’ In recent years there has been an …
Number of citations: 11 www.sciencedirect.com
G Cohen, CM Murphy, JG O'rear… - Industrial & …, 1953 - ACS Publications
IN 1942 this laboratory undertook a basic investigation of the problems involved in low temperature instrument lubrication. The results obtained using aliphatic diesters as lubricants …
Number of citations: 44 pubs.acs.org
PL McGeer, AJ Curtis, GB Rathmann… - Journal of the American …, 1952 - ACS Publications
Dielectric constants and losses between 3 and 90 at wave lengths of 1.25, 3.22 and 10.0 cm. and 577 m. have been meas-ured for ethyl, isoamyl, cetyl and octadecyl acetates, …
Number of citations: 36 pubs.acs.org
AS Berenblyum, TA Podoplelova, EA Katsman… - Kinetics and …, 2012 - Springer
… Henceforth, Hde is heptadecene, Hd is heptade cane, Od is octadecane, Dd is dodecane, Hb is hexylbenzene, Sa is stearic anhydride, Es is hepta decyl stearate, Kn is diheptadecyl …
Number of citations: 31 link.springer.com
A Street, NH Goole - Industrial Lubrication and Tribology, 1991 - emerald.com
… Additives with the necessary thermal stability include decyl stearate[120], dibutyl ester of dimerised linoleic acid[121], dioleyl hydroxy-ethyl mercapto succinate[122] and …
Number of citations: 2 www.emerald.com
R Ravotti, O Fellmann, N Lardon, LJ Fischer… - Applied Sciences, 2019 - mdpi.com
As global energy demand increases while primary sources and fossil fuels’ availability decrease, research has shifted its focus to thermal energy storage systems as alternative …
Number of citations: 30 www.mdpi.com
T Perlstein, A Eisner, WC Ault… - Journal of the American …, 1968 - Wiley Online Library
… (5,6) prepared a variety of a-branched fatty esters direetly and some others by alcoholysis of methyl 2-decyl stearate, characterized the products, and made bench scale evaluations of …
Number of citations: 4 aocs.onlinelibrary.wiley.com
R Ravotti, O Fellmann, N Lardon, LJ Fischer… - Applied Sciences, 2018 - mdpi.com
Latent heat storage systems are gaining the attention of researchers as possible substitutes to conventional sensible heat storage systems due to their compactness and their ability to …
Number of citations: 33 www.mdpi.com
WA Zisman - Industrial & Engineering Chemistry, 1953 - ACS Publications
This report summarizes the principal problems in the field of lubricationand their relation to recent advances. Wherever possible the probable futuretrends of research and development …
Number of citations: 35 pubs.acs.org
C Marks - Journal of the American Oil Chemists' Society, 1988 - Wiley Online Library
… Accurately weigh an appropriate amount of heptadecyl stearate and dissolve it in chloroform to give a final concentration of ca. 4.0 mg/ml. Preparation of standards. …
Number of citations: 36 aocs.onlinelibrary.wiley.com

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